GLP-1R agonist 1
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Overview
Description
Glucagon-like peptide-1 receptor agonist 1 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is secreted by L cells in the distal ileum, colon, and pancreatic alpha cells. It plays a crucial role in regulating blood sugar levels by promoting insulin release, reducing glucagon levels, delaying gastric emptying, increasing satiety, and reducing appetite . Glucagon-like peptide-1 receptor agonist 1 specifically binds to the glucagon-like peptide-1 receptor, stimulating insulin secretion by pancreatic beta cells, promoting their proliferation and differentiation, and inhibiting cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide-1 receptor agonist 1 involves recombinant expression and chemical modification. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves peptide engineering and drug delivery techniques to develop orally delivered glucagon-like peptide-1 receptor agonists .
Industrial Production Methods: Industrial production methods for glucagon-like peptide-1 receptor agonist 1 include the use of coacervation, emulsion-solvent evaporation, premix membrane emulsification, spray drying, microfluidic droplet technology, and supercritical fluid technology . These methods ensure the large-scale production of the compound with high purity and stability.
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product quality .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications help improve the therapeutic potential of glucagon-like peptide-1 receptor agonist 1 by increasing its resistance to enzymatic degradation and prolonging its half-life .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in regulating blood sugar levels and its effects on pancreatic beta cells . In medicine, glucagon-like peptide-1 receptor agonist 1 is used to develop treatments for type 2 diabetes, obesity, and other metabolic disorders .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 1 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to the stimulation of insulin secretion, inhibition of glucagon release, and delayed gastric emptying . The compound also increases satiety and reduces appetite, contributing to its effectiveness in managing blood sugar levels and promoting weight loss . The molecular targets involved in this mechanism include pancreatic beta cells, neurons in the brain’s satiety center, and various signaling pathways that regulate glucose metabolism .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 1 is unique compared to other similar compounds due to its specific modifications that enhance its stability and bioactivity. Similar compounds include exenatide, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used to treat type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 1 has been engineered to have a longer duration of action and improved therapeutic potential .
Properties
Molecular Formula |
C32H29ClFN3O5 |
---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H29ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-9,15-16,22H,10-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
InChI Key |
DVQZQZUPAYGPQC-ICACTRECSA-N |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origin of Product |
United States |
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